molecular formula C11H13FO2 B13309919 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one

Cat. No.: B13309919
M. Wt: 196.22 g/mol
InChI Key: YCHFXQLHQMFELO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13FO2 It is a derivative of phenylpropanone, characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-hydroxy-5-methylbenzaldehyde and 2-methylpropan-1-one.

    Condensation Reaction: The aldehyde group of 4-fluoro-2-hydroxy-5-methylbenzaldehyde reacts with the ketone group of 2-methylpropan-1-one in the presence of a base catalyst, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield this compound.

    Reduction: Reduction of the carbonyl group can produce 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-ol.

    Substitution: Substitution of the fluorine atom can lead to various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one: A similar compound with a shorter carbon chain.

    1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one: A similar compound with a longer carbon chain.

Uniqueness

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(4-fluoro-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H13FO2/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,13H,1-3H3

InChI Key

YCHFXQLHQMFELO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)C(C)C

Origin of Product

United States

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